(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine

Description

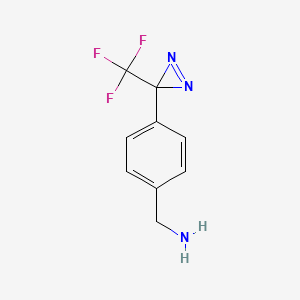

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine (CAS: 400781-05-7) is a photoreactive compound featuring a benzylamine backbone substituted with a trifluoromethyl-diazirine group at the para position of the phenyl ring. This structure confers unique photochemical properties, enabling its use as a covalent crosslinker in target profiling, photoaffinity labeling, and material science applications . The diazirine moiety generates carbenes upon UV irradiation (~350 nm), facilitating insertion into C–H, O–H, or N–H bonds, while the primary amine group allows conjugation to biomolecules or solid supports (e.g., NHS-activated sepharose beads) .

Key physicochemical properties include:

Structure

3D Structure

Properties

IUPAC Name |

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBACTKCQVUFKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine typically involves the introduction of the trifluoromethyl group and the diazirine ring onto a phenylmethanamine backbone. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the diazirine ring to other functional groups.

Substitution: The trifluoromethyl group and diazirine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenylmethanone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in photochemical studies.

Biology: Employed in the study of protein-ligand interactions and as a photoaffinity label to investigate biological pathways.

Mechanism of Action

The mechanism of action of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine involves its ability to form covalent bonds with target molecules upon activation by light (photolysis). The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of target molecules. This property makes it a valuable tool in studying molecular interactions and mapping active sites in biological systems .

Comparison with Similar Compounds

The compound is compared to structurally and functionally related diazirine derivatives, emphasizing differences in reactivity, stability, and applications.

Structural Analogs

Key Observations :

- Functional group versatility : The primary amine in the target compound enables direct coupling to NHS-activated surfaces, whereas carboxylic acid (CAS: 128886-88-4) or iodomethyl (CAS: 197968-46-0) analogs require additional activation steps .

Functional Analogs: Photoreactivity and Stability

Key Observations :

- The target compound’s photolysis half-life (~5 min) and carbene yield (~65%) align with TPD, making it a viable alternative for applications requiring prolonged dark stability .

- Heteroaromatic analogs (pyridine/pyrimidine) exhibit reduced stability and slower photolysis, limiting their utility in long-term experiments .

Application-Specific Analogs

Biological Activity

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine, also known as diazirine-containing compounds, has garnered significant attention in biochemical research due to its unique photochemical properties. This compound acts as a photoreactive probe, enabling the study of protein interactions and cellular processes through photoaffinity labeling. The trifluoromethyl group enhances its reactivity and stability, making it a valuable tool in biological assays.

- IUPAC Name : this compound hydrochloride

- CAS Number : 1258874-29-1

- Molecular Formula : C9H9ClF3N3

- Molecular Weight : 251.64 g/mol

- Purity : 95%

The biological activity of this compound is primarily attributed to its ability to form reactive carbenes upon photolysis. These carbenes can covalently bond with nearby biomolecules, facilitating the identification of protein targets and interactions. This property is particularly useful in studying transient or weak interactions that are difficult to analyze using conventional methods.

Biological Applications

-

Photoaffinity Labeling :

- The compound is used to map protein-protein interactions by covalently tagging proteins in living cells.

- It allows for the identification of binding sites and interaction networks within complex biological systems.

-

Enzyme Substrate Interactions :

- By modifying substrates with diazirine groups, researchers can study enzyme kinetics and mechanisms.

- The compound's reactivity enables the capture of enzyme-substrate complexes for further analysis.

-

Drug Discovery :

- Its application in fragment-based drug discovery has been noted, where it helps identify small molecule ligands that bind to specific protein targets.

- The ability to visualize binding interactions aids in optimizing lead compounds during drug development.

Case Study 1: Stability and Reactivity

A study evaluated the stability of various diazirine derivatives under different light conditions. The results indicated that this compound maintained significant stability when stored in the dark but exhibited varying degrees of photodecomposition when exposed to ambient light. The following table summarizes the stability data:

| Light Condition | Days Exposed | % Diazirine Intact |

|---|---|---|

| Ambient Light | 0 | 100 |

| 7 | 78.1 | |

| 14 | 58.1 | |

| Incandescent Light | 0 | 100 |

| 5 | 74.1 |

This data underscores the importance of light conditions in experiments utilizing diazirine compounds for biological labeling .

Case Study 2: Target Identification

In a fragment-based screening study, this compound was used to identify binding sites on cysteine protease cathepsin B (CTSB). The compound demonstrated potent inhibition of CTSB activity at concentrations as low as 500 nM, highlighting its potential as a lead compound for therapeutic development targeting proteases .

Q & A

Q. What are the critical storage and handling protocols for (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine to ensure stability in laboratory settings?

The compound requires storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the diazirine moiety, which is light- and oxygen-sensitive. Use amber vials to minimize photolytic activation. Safety protocols must include handling in a fume hood due to H314 hazards (skin corrosion/irritation) and avoiding contact with oxidizing agents .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) is critical for verifying functional groups and substitution patterns, particularly the diazirine ring and trifluoromethyl group. Mass Spectrometry (MS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can validate the presence of the diazirine N=N stretch (~1619 cm⁻¹) .

Q. What synthetic routes are commonly employed to produce this compound?

A standard method involves coupling 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine with primary or secondary amines (e.g., methylamine) under basic conditions. Silver oxide (Ag₂O) in dimethylformamide (DMF) catalyzes the reaction, achieving yields ~70%. Purification via column chromatography (neutralized with 5% triethylamine to prevent silica interaction) is critical .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

Key parameters include:

- Catalyst selection : Silver oxide outperforms other catalysts (e.g., Pd-based) in minimizing byproducts.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of diazirine intermediates.

- Temperature control : Reactions performed at 0–25°C reduce thermal decomposition of the diazirine ring.

- Purification : Neutralizing silica with triethylamine improves recovery of tertiary amine products .

Q. What experimental strategies mitigate non-specific binding in photoaffinity labeling studies using this compound?

To enhance specificity:

- UV activation : Use 365 nm light for <5 seconds to limit carbene-mediated crosslinking to proximal targets.

- Competitive blocking : Pre-incubate with non-photoactive analogs to saturate non-specific sites.

- Post-labeling validation : Combine with surface plasmon resonance (SPR) or cryo-EM to confirm target engagement .

Q. How do structural modifications of this compound influence its metabolic stability and bioavailability in biological systems?

The trifluoromethyl group reduces metabolic degradation by cytochrome P450 enzymes, enhancing half-life. Substituting the methanamine group with bulky tert-butyl or lipophilic aryl groups improves membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) quantify permeability, while liver microsomes assess metabolic stability .

Q. What methodologies resolve contradictions in reported IC₅₀ values for derivatives of this compound in antiviral studies?

Discrepancies arise from assay variability (e.g., cell lines, viral strains). Standardize protocols by:

- Using pseudotyped viruses with uniform entry mechanisms.

- Validating results across multiple labs via blind testing .

- Applying chemoinformatics tools (e.g., molecular docking) to correlate structural features with activity .

Comparative and Mechanistic Questions

Q. How does this compound compare to other photoaffinity probes (e.g., benzophenones) in mapping protein-ligand interactions?

Advantages:

- Shorter activation time : Diazirines require <5 seconds of UV vs. minutes for benzophenones.

- Smaller steric footprint : Minimal disruption to binding kinetics. Limitations:

- Lower carbene stability : Requires immediate crosslinking post-activation.

- Data validation via HDX-MS or X-ray crystallography is recommended .

Q. What computational approaches predict the reactivity of the diazirine group in biological environments?

Density Functional Theory (DFT) calculates carbene formation energy (~45 kcal/mol), confirming reactivity under UV. Molecular dynamics simulations model carbene interactions with amino acid residues (e.g., cysteine, lysine). Pair with Alanine scanning mutagenesis to validate predicted binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.